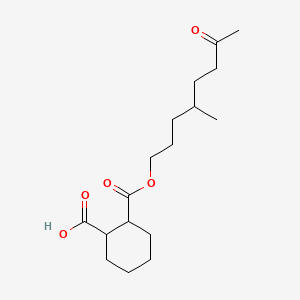
2-(((4-Methyl-7-oxyooctyl)oxy)carbonyl)cyclohexanecarboxylic Acid (Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((4-Methyl-7-oxyooctyl)oxy)carbonyl)cyclohexanecarboxylic Acid (Mixture of Diastereomers): is a complex organic compound with the molecular formula C17H28O5 and a molecular weight of 312.40 g/mol . This compound is categorized under phthalates and bioactive small molecules . It is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Methyl-7-oxyooctyl)oxy)carbonyl)cyclohexanecarboxylic Acid involves multiple steps, including esterification and cyclization reactions. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired yield and purity. Common reagents used in the synthesis include cyclohexanecarboxylic acid, 4-methyl-7-oxyooctanol, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and minimize impurities. These methods often involve large-scale esterification processes followed by purification steps such as distillation and crystallization. The exact industrial methods are usually kept confidential by manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-(((4-Methyl-7-oxyooctyl)oxy)carbonyl)cyclohexanecarboxylic Acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-(((4-Methyl-7-oxyooctyl)oxy)carbonyl)cyclohexanecarboxylic Acid is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(((4-Methyl-7-oxyooctyl)oxy)carbonyl)cyclohexanecarboxylic Acid involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by modulating specific enzymes and receptors involved in metabolic processes. Detailed studies are required to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Comparison
Compared to similar compounds, 2-(((4-Methyl-7-oxyooctyl)oxy)carbonyl)cyclohexanecarboxylic Acid is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H28O5 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-(4-methyl-7-oxooctoxy)carbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H28O5/c1-12(9-10-13(2)18)6-5-11-22-17(21)15-8-4-3-7-14(15)16(19)20/h12,14-15H,3-11H2,1-2H3,(H,19,20) |
Clave InChI |
GDOQGHAKQNDFFH-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCOC(=O)C1CCCCC1C(=O)O)CCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B13438432.png)
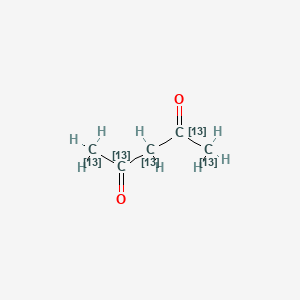
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B13438439.png)
![2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13438446.png)
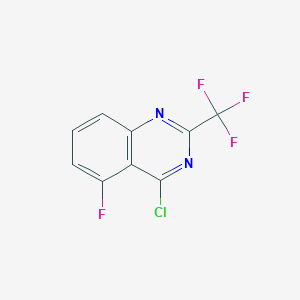
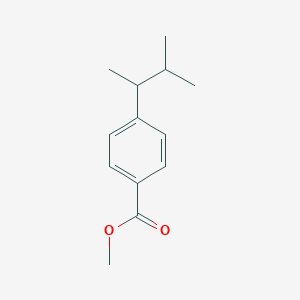
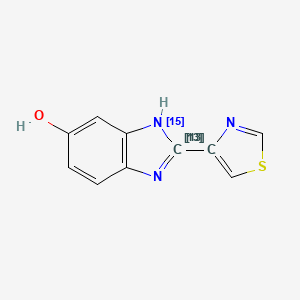
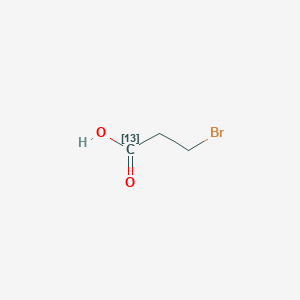
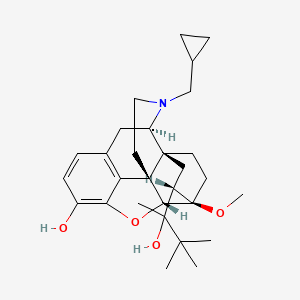
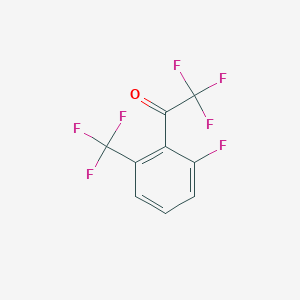
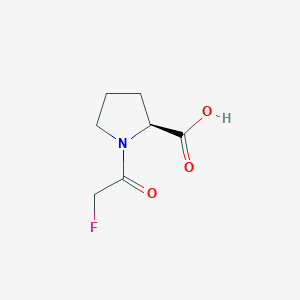
![[9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13438491.png)

